

An In-depth Technical Guide to L-Valyl-Larginine (Val-Arg)

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Compound of Interest		
Compound Name:	Val-Arg	
Cat. No.:	B3263592	Get Quote

CAS Number: 37682-75-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide L-Valyl-L-arginine (**Val-Arg**), CAS number 37682-75-0. It covers its chemical and physical properties, potential biological roles and mechanisms of action, and applications in research and drug development. This document also includes detailed experimental protocols and summarizes key data to facilitate further investigation and application of this dipeptide.

Chemical and Physical Properties

L-Valyl-L-arginine is a dipeptide composed of the amino acids L-valine and L-arginine, linked by a peptide bond.[1] Due to the presence of the positively charged guanidinium group in the arginine residue, it is classified as a basic peptide.[1] It is soluble in water, and its stability can be influenced by environmental conditions such as pH and temperature.[1]

Below is a summary of its key chemical and physical properties.



Property	Value	Reference(s)
CAS Number	37682-75-0	[2][3]
Molecular Formula	C11H23N5O3	[1][3]
Molecular Weight	273.33 g/mol	[3][4]
IUPAC Name	(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid	[2]
Canonical SMILES	CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)N	[2][3]
Synonyms	Valylarginine, VR dipeptide, L- Val-L-Arg, Valine Arginine dipeptide	[1][2]
Topological Polar Surface Area	157 Ų	[4][5]
XLogP3	-4.6	[4]
Hydrogen Bond Donor Count	5	[4]
Hydrogen Bond Acceptor Count	5	[4]
Rotatable Bond Count	8	[4]

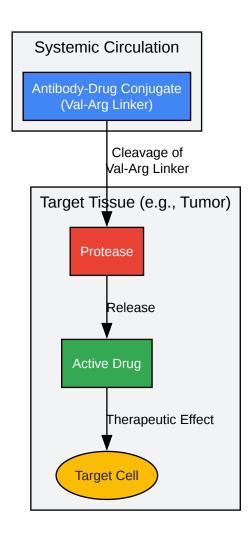
Biological Role and Potential Mechanisms of Action

While specific research on the biological activity of the **Val-Arg** dipeptide is limited, its effects can be inferred from the known functions of its constituent amino acids and its sequence. It is suggested to have potential roles in protein synthesis and cellular signaling, with possible implications for muscle metabolism and immune function.[1] Some sources also suggest it may possess anti-tumor and immunomodulatory activities.[3]

Role as a Protease Substrate



The **Val-Arg** motif is recognized by multiple proteases, which makes linkers containing this sequence unstable in circulation.[6] This property can be exploited in the design of prodrugs or antibody-drug conjugates (ADCs) where the release of a therapeutic agent is desired upon cleavage by specific proteases that may be upregulated in a disease state, such as in a tumor microenvironment.[6]



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Workflow of a Val-Arg linked prodrug.

Potential Influence on L-arginine-Mediated Signaling Pathways

Upon enzymatic cleavage, **Val-Arg** would release L-valine and L-arginine. L-arginine is a crucial amino acid involved in several key signaling pathways.



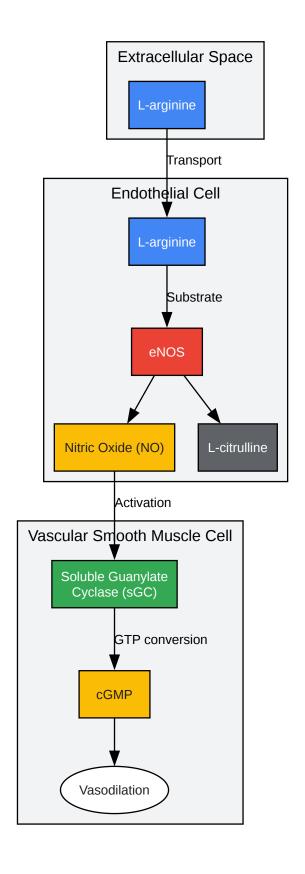




2.2.1. Nitric Oxide (NO) Synthesis

L-arginine is the primary substrate for nitric oxide synthase (NOS) enzymes, which produce nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[7][8] NO is a potent vasodilator and plays roles in neurotransmission and the immune response.[9][10] The intracellular availability of L-arginine can be a rate-limiting factor for NO production.[11]





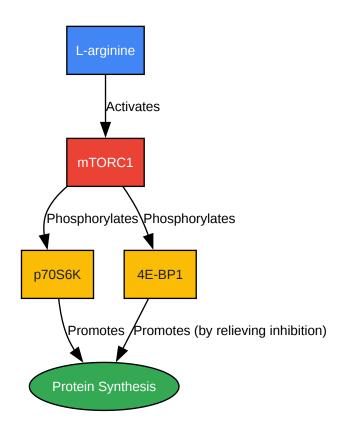
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L-arginine dependent nitric oxide synthesis pathway.



2.2.2. mTOR Signaling Pathway

L-arginine is known to activate the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[8][9][12] The activation of mTOR by arginine leads to the phosphorylation of downstream targets like p70S6K and 4E-BP1, which in turn promote protein synthesis.[12][13]



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Simplified L-arginine mediated mTOR signaling pathway.

Applications in Research and Drug Development

The **Val-Arg** dipeptide is utilized in several areas of biochemical and pharmaceutical research.

- Peptide Synthesis: It serves as a building block in the synthesis of larger peptides and proteins.[2]
- Biochemical Assays: It can be used as a substrate in enzymatic assays to study protease activity.[2]



- Drug Delivery: The **Val-Arg** motif's susceptibility to cleavage is a key feature in the design of protease-cleavable linkers for ADCs, allowing for targeted drug release.[6]
- Nutritional and Health Research: Given the biological roles of its constituent amino acids, it may be studied for its effects on muscle metabolism and immune function.[1]

Experimental Protocols

Detailed experimental protocols for **Val-Arg** are not widely published. The following are generalized methodologies that can be adapted for research involving this dipeptide.

Solid-Phase Peptide Synthesis of Val-Arg

This protocol describes a general workflow for the manual synthesis of the **Val-Arg** dipeptide using Fmoc chemistry.

- Resin Preparation: Start with a suitable resin, such as a Rink Amide resin, pre-loaded with Fmoc-protected arginine.
- Fmoc Deprotection: Swell the resin in a suitable solvent (e.g., dimethylformamide, DMF).
 Remove the Fmoc protecting group from arginine by treating the resin with a 20% solution of piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.
- Amino Acid Coupling: Dissolve Fmoc-protected valine and a coupling agent (e.g., HBTU) in DMF. Add an activator base (e.g., DIPEA) and add the mixture to the deprotected resin.
 Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction for completion using a ninhydrin test.
- Washing: After the coupling is complete, wash the resin with DMF, followed by dichloromethane (DCM) and methanol, and then dry the resin.
- Final Deprotection and Cleavage: Remove the N-terminal Fmoc group as described in step 2. Cleave the dipeptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water) for 2-3 hours.
- Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and collect the peptide pellet. Purify the crude peptide using reverse-phase high-performance liquid



chromatography (RP-HPLC).

 Characterization: Confirm the identity and purity of the synthesized Val-Arg dipeptide using mass spectrometry and analytical HPLC.

In Vitro Protease Cleavage Assay

This protocol can be used to assess the cleavage of a **Val-Arg**-containing substrate by a specific protease.

- Substrate Preparation: Synthesize a fluorogenic substrate containing the Val-Arg sequence flanked by a fluorophore and a quencher (e.g., DABCYL-Val-Arg-EDANS). Dissolve the substrate in a suitable buffer (e.g., Tris-HCl or PBS) to a stock concentration.
- Enzyme Preparation: Prepare a stock solution of the protease of interest (e.g., trypsin, cathepsin B) in an appropriate assay buffer.
- Assay Setup: In a 96-well microplate, add the assay buffer, the fluorogenic Val-Arg substrate, and initiate the reaction by adding the protease. Include controls with no enzyme and a known inhibitor.
- Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader. Measure the increase in fluorescence intensity over time at appropriate excitation and emission wavelengths. The rate of increase in fluorescence is proportional to the rate of substrate cleavage.
- Data Analysis: Plot the fluorescence intensity versus time to determine the initial reaction velocity. This data can be used to calculate kinetic parameters such as Km and Vmax.

Quantitative Data

Specific quantitative data for **Val-Arg** (CAS 37682-75-0) regarding its biological activity, pharmacokinetics, and toxicity are not extensively available in published literature. The table below serves as a template for key quantitative metrics that should be determined in future research to fully characterize this dipeptide.



Parameter	Description	Value (Example/To Be Determined)
IC50 / EC50	The concentration at which the dipeptide elicits 50% of its maximal inhibitory or effective response.	To be determined.
Protease Cleavage Rate (kcat/Km)	The catalytic efficiency of a specific protease for the Val-Arg substrate.	To be determined.
Bioavailability (F%)	The fraction of an administered dose of unchanged drug that reaches the systemic circulation.	To be determined.
Half-life (t1/2)	The time required for the concentration of the dipeptide in the body to be reduced by half.	To be determined.
LD50	The lethal dose at which 50% of the test subjects die.	To be determined.

Conclusion

L-Valyl-L-arginine (CAS 37682-75-0) is a dipeptide with established use in biochemical research and peptide synthesis. While direct research on its biological functions is limited, its potential to influence significant signaling pathways through the release of L-arginine, and its utility as a protease-cleavable motif, make it a molecule of interest for further investigation in drug development and nutritional science. The experimental protocols and data frameworks provided in this guide are intended to support and stimulate future research into the specific properties and applications of this dipeptide.

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